N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide

Medicinal chemistry Tetrahydroquinoline Structure-activity relationship

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide (CAS 946269-58-5) is a synthetic small molecule belonging to the 1-benzyl-2-oxo-tetrahydroquinoline acetamide class. Its molecular formula is C24H21ClN2O2 and its molecular weight is 404.9 g/mol.

Molecular Formula C24H21ClN2O2
Molecular Weight 404.89
CAS No. 946269-58-5
Cat. No. B2583216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide
CAS946269-58-5
Molecular FormulaC24H21ClN2O2
Molecular Weight404.89
Structural Identifiers
SMILESC1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C24H21ClN2O2/c25-20-9-6-17(7-10-20)14-23(28)26-21-11-12-22-19(15-21)8-13-24(29)27(22)16-18-4-2-1-3-5-18/h1-7,9-12,15H,8,13-14,16H2,(H,26,28)
InChIKeyJTWWFYOOSHVBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide (CAS 946269-58-5): Core Physicochemical and Structural Procurement Profile


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide (CAS 946269-58-5) is a synthetic small molecule belonging to the 1-benzyl-2-oxo-tetrahydroquinoline acetamide class. Its molecular formula is C24H21ClN2O2 and its molecular weight is 404.9 g/mol . The compound features a tetrahydroquinolin-2-one core N-substituted with a benzyl group at position 1, and an acetamide bridge linking the 6-position of the quinoline scaffold to a 4-chlorophenyl moiety. The tetrahydroquinoline scaffold is recognized in multiple patent families—including by Bayer HealthCare AG—as a privileged structure for cholesteryl ester transfer protein (CETP) inhibition and cannabinoid receptor modulation, although published pharmacological data directly confirming the mechanism of this specific derivative remain absent [1].

Why Generic Substitution Fails for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide: Key Structural Determinants


Within the 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline class, even conservative modifications to the N1-benzyl substituent or the acetamide side chain generate compounds with divergent target engagement profiles. The N1-benzyl group critically influences the conformational landscape of the tetrahydroquinolin-2-one core, as demonstrated by Spadoni et al. (2015) for related 1-benzyl-tetrahydroquinolines targeting melatonin receptors, where subtle alterations to the benzyl substitution pattern caused dramatic shifts in selectivity between MT1 and MT2 subtypes (selectivity windows exceeding 10,000-fold) [1]. Similarly, structure-activity relationship (SAR) studies on 2-oxoquinoline derivatives as CB2 receptor inverse agonists reported K(i) values spanning three orders of magnitude (377–0.37 nM) depending on the substitution pattern [2]. Consequently, substituting 946269-58-5 with a simpler analog—such as the unsubstituted acetamide (CAS 950464-27-4) or the 1-ethyl variant (CAS 921998-43-8)—would fundamentally alter pharmacophore geometry, binding kinetics, and biological readout, rendering side-by-side experimental or procurement equivalence invalid.

Product-Specific Quantitative Evidence Guide for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide (946269-58-5)


Molecular Complexity and Scaffold Differentiation vs. Unsubstituted Acetamide Analog

The target compound (C24H21ClN2O2; MW 404.9) introduces a 4-chlorophenylacetamide moiety at the 6-position of the tetrahydroquinoline core, compared to the simplest analog N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4; C18H18N2O2; MW 294.35) . The addition of the chlorophenyl ring increases molecular weight by 110.55 g/mol (37.6% increase), expands the polar surface area, and introduces a halogen capable of participating in halogen bonding interactions within protein binding pockets. While no direct head-to-head pharmacological comparison is published for this pair, class-level SAR from 2-oxoquinoline CB2 ligands indicates that arylacetamide extension at this position can modulate binding affinity by up to three orders of magnitude [1].

Medicinal chemistry Tetrahydroquinoline Structure-activity relationship

Differentiation at the N1-Benzyl Position vs. 1-Ethyl and 1-Isopentyl Analogs

The target compound bears an N1-benzyl substituent, distinguishing it from analogs such as 2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 921998-43-8; C19H19ClN2O2) [1] and 2-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (C22H25ClN2O2) . Spadoni et al. (2015) demonstrated that in the structurally related 1-benzyl-2-acylaminomethyl-tetrahydroquinoline series, the N1-benzyl substituent is essential for achieving high-affinity receptor binding (K(i) as low as 0.001 nM for the optimized analog UCM1014), whereas replacement of the benzyl group with smaller alkyl substituents dramatically reduces binding affinity and alters functional selectivity [2]. Although direct binding data for 946269-58-5 are lacking, the critical role of the N1-benzyl group is well-established for this scaffold.

Receptor-ligand interactions Conformational analysis Selectivity

CETP Inhibitor Scaffold Classification and Differentiation from Torcetrapib-Class Tetrahydroquinolines

Bayer HealthCare AG patent US 2008/0255068 A1 broadly claims tetrahydroquinoline derivatives, including N1-benzyl-substituted variants, as CETP inhibitors [1]. This scaffold is structurally distinct from the tetrahydroquinoline-based CETP inhibitor torcetrapib (CAS 262352-17-0; C26H25F9N2O4), which features an N1-carbamate substitution pattern rather than N1-benzyl [2]. The N1-benzyl-2-oxo configuration present in 946269-58-5 produces a coplanar arrangement between the benzyl group and the quinoline-2-one ring, potentially creating a distinct electrostatic surface and steric profile compared to torcetrapib's trifluoromethyl-rich environment. While no CETP IC50 values are publicly available for 946269-58-5, the patent family establishes the N1-benzyl-2-oxo-tetrahydroquinoline subclass as a defined chemotype within CETP inhibitor space, distinct from the N1-carbamate subclass represented by torcetrapib.

CETP inhibition Cardiovascular Lipid metabolism

Halogen Bonding Potential from 4-Chlorophenyl Moiety vs. Non-Halogenated Analogs

The 4-chlorophenyl substituent in the acetamide side chain of 946269-58-5 introduces a chlorine atom capable of participating in halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors. This feature is absent in the non-halogenated analog N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylacetamide and in analogs bearing methyl (tolyl) substituents such as CAS 941953-57-7 . Halogen bonding contributions to ligand-protein affinity are well-documented in medicinal chemistry literature, with chlorine-mediated interactions contributing up to 1–3 kcal/mol to binding free energy in optimized systems. The 4-chloro substitution pattern also modulates the electron density of the phenyl ring, altering π-stacking interactions compared to both unsubstituted phenyl and electron-donating substituent analogs.

Halogen bonding Drug design Ligand efficiency

Best Research and Industrial Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide (946269-58-5)


CETP Inhibitor Lead Optimization and Scaffold-Hopping Programs

Procurement of 946269-58-5 is most warranted for medicinal chemistry teams engaged in CETP inhibitor discovery seeking to explore N1-benzyl-2-oxo-tetrahydroquinolines as a differentiated chemotype from the N1-carbamate subclass (e.g., torcetrapib, anacetrapib). The Bayer patent family (US 2008/0255068 A1) establishes this scaffold as a legitimate entry point into CETP biology, and the N1-benzyl substitution pattern—supported by the work of Spadoni et al. (2015) on related tetrahydroquinolines—provides a distinct conformational landscape compared to established clinical candidates [1] [2].

Halogen Bonding-Enabled Fragment Elaboration and Structure-Based Design

For computational chemists and structural biologists pursuing halogen-bond-guided lead optimization, 946269-58-5 offers a scaffold wherein the 4-chlorophenyl moiety can serve as an experimentally tractable halogen bonding probe. The chlorine substituent enables systematic SAR exploration of halogen bonding contributions to target engagement. The compound thus serves as a reference point for evaluating halogen bonding effects within the tetrahydroquinoline chemotype, with clear differentiation from non-halogenated analogs such as CAS 941953-57-7 .

Selectivity Profiling Across Tetrahydroquinoline-Targeted Receptors (CB2, MT1/MT2, CETP)

The tetrahydroquinoline scaffold is a privileged structure that can engage multiple target classes—including cannabinoid CB2 receptors (nanomolar K(i) range for 2-oxoquinoline derivatives), melatonin MT1/MT2 receptors (picomolar K(i) achievable with N1-benzyl substitution), and CETP [2] [1]. Procurement of 946269-58-5 enables broad selectivity profiling to deconvolute which target(s) the specific N1-benzyl/4-chlorophenylacetamide combination engages, providing critical SAR information that cannot be obtained from analogs with different N1 or acetamide substituents.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C24H21ClN2O2), a molecular weight of 404.9 g/mol, and a characteristic SMILES structure, 946269-58-5 can serve as an analytical reference standard for HPLC-MS method development when working with the N1-benzyl-2-oxo-tetrahydroquinoline compound library . Its distinct retention time, isotope pattern (characteristic ³⁵Cl/³⁷Cl ratio), and fragmentation profile enable its use as a system suitability standard for monitoring chromatographic performance and mass accuracy across related compound series.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.